

FLT3 Inhibition as a Therapeutic Strategy in AML

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Compound Focus: bpr1j-097

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The research on **BPR1J-097** is grounded in the well-established role of FMS-like tyrosine kinase 3 (FLT3) in Acute Myeloid Leukemia (AML). Activating mutations in the FLT3 gene, particularly internal tandem duplications (FLT3-ITD), are among the most common mutations in AML and are significantly associated with poor prognosis [1] [2]. These mutations drive leukemic transformation by accelerating proliferation and suppressing apoptosis [1]. Consequently, FLT3 has been identified as a highly attractive therapeutic target, and several small-molecule FLT3 inhibitors have been developed for clinical investigation [2].

Profile of BPR1J-097 and BPR1J-340

The search results confirm that **BPR1J-097** is a novel FLT3 kinase inhibitor [3]. While detailed experimental data for **BPR1J-097** is not provided, a highly related compound, **BPR1J-340**, has been extensively profiled and serves as a strong reference for its expected behavior.

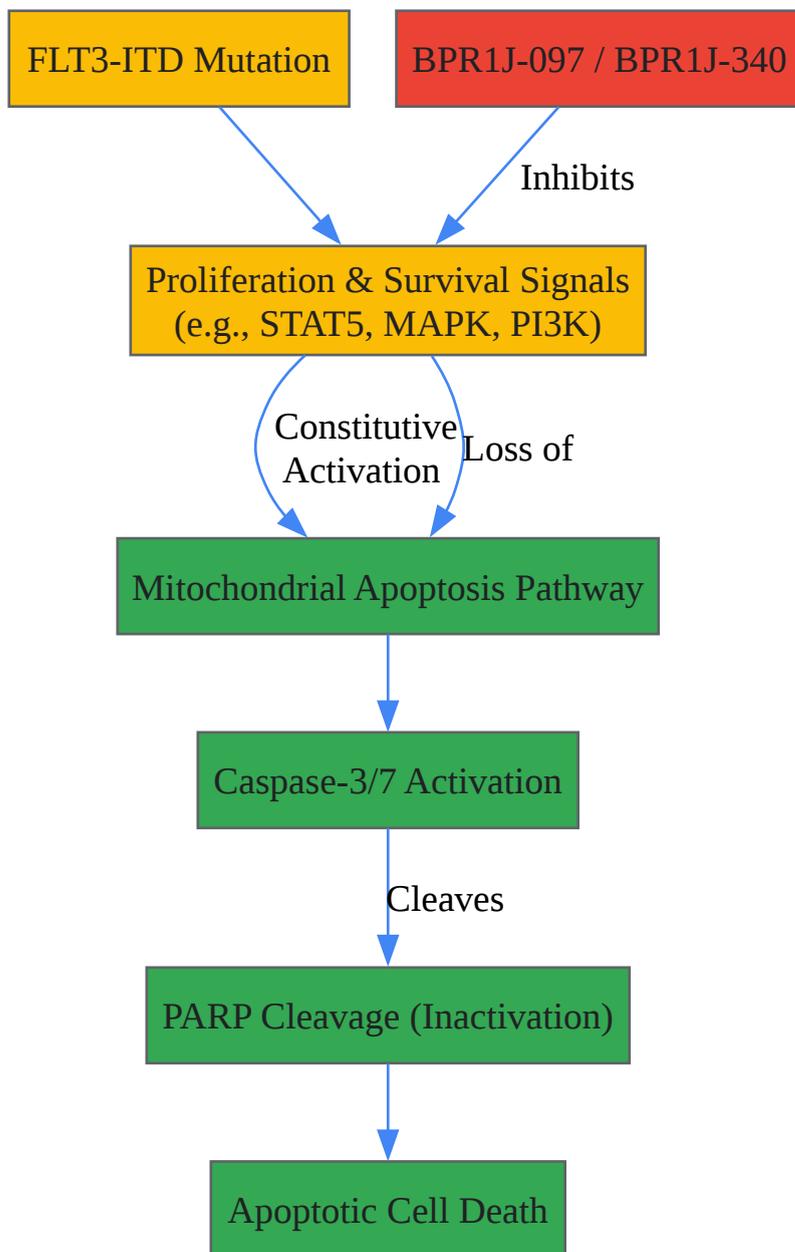
The quantitative pharmacological profile of BPR1J-340 is summarized in the table below.

Parameter	Value for BPR1J-340	Experimental Context
Biochemical FLT3 Inhibition (IC ₅₀)	25 ± 5 nM	<i>In vitro</i> kinase activity assay [1]

Parameter	Value for BPR1J-340	Experimental Context
Cellular Proliferation Inhibition (GC ₅₀)	~2.8 - 5.0 nM	FLT3-ITD+ cell lines (MV4;11, MOLM-13) [1]
Target Phosphorylation Inhibition (IC ₅₀)	~1 nM (STAT5 phosphorylation)	MV4;11 cells [1]
Key Apoptosis Markers Induced	Cleaved PARP, Cleaved Caspase-3	Western blot analysis in FLT3-ITD+ cells [1]

Mechanism of Action and Apoptosis Induction

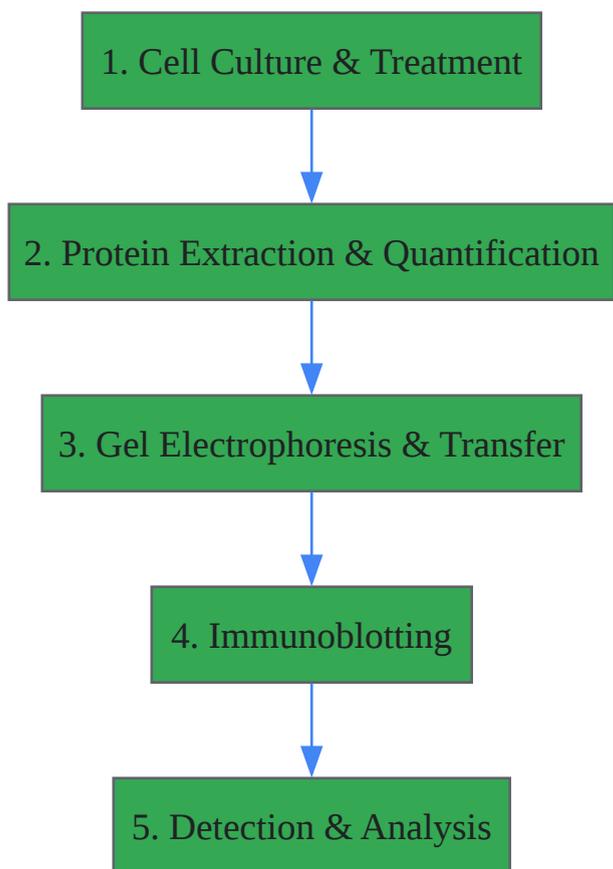
The molecular mechanism by which FLT3 inhibitors like BPR1J-340 induce apoptosis can be visualized in the following pathway. This diagram integrates information from the search results on FLT3 signaling [1] [2] and the role of caspase-mediated PARP cleavage in apoptosis [4].



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Model Protocol: Apoptosis Assay via Western Blotting

While a specific step-by-step protocol for **BPR1J-097** was not found, the methodology can be reliably reconstructed from the techniques used to evaluate BPR1J-340 [1] and general knowledge of apoptosis detection. The workflow below outlines the key experimental stages.



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Here is a detailed breakdown of each step:

- **Cell Line Selection:** Use human FLT3-ITD-positive AML cell lines (e.g., **MOLM-13**, **MV4;11**). Maintain these cells in RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) [1].
- **Compound Treatment:** Prepare a stock solution of **BPR1J-097** (e.g., 10 mM in DMSO). Treat cells with a range of concentrations (e.g., 1 nM to 100 nM) for a specified period (e.g., 16-24 hours). Include a vehicle control (DMSO only) [1].
- **Protein Extraction and Quantification:** Lyse cells using a suitable RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge the lysates to clear debris and determine the protein concentration of the supernatant using a standard assay like BCA.
- **Gel Electrophoresis and Transfer:** Separate equal amounts of protein (e.g., 20-30 μ g) by SDS-PAGE on an appropriate gradient gel. Subsequently, transfer the proteins from the gel to a nitrocellulose or PVDF membrane.
- **Immunoblotting:**
 - **Blocking:** Incubate the membrane in a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour.
 - **Primary Antibody Incubation:** Probe the membrane overnight at 4°C with specific primary antibodies. The key antibodies for assessing apoptosis are:

- **Anti-Cleaved Caspase-3:** Detects the active, apoptosis-specific fragment.
- **Anti-Cleaved PARP:** Specifically recognizes the 89 kDa fragment resulting from caspase cleavage [1] [4].
- **Anti-pSTAT5:** To confirm effective FLT3 pathway inhibition [1].
- **Anti-β-actin:** Serves as a loading control for normalizing protein levels [1].
- **Detection and Analysis:**
 - Incubate the membrane with appropriate HRP-conjugated secondary antibodies.
 - Use a chemiluminescent substrate to visualize the protein bands.
 - Analyze the blots to confirm that **BPR1J-097** treatment leads to a dose-dependent increase in cleaved caspase-3 and cleaved PARP, alongside a decrease in pSTAT5.

Application Note Summary

This proposed application note provides a framework for evaluating the pro-apoptotic activity of **BPR1J-097**:

- **Objective:** To demonstrate that the FLT3 inhibitor **BPR1J-097** induces caspase-dependent apoptosis in FLT3-ITD-positive AML cells.
- **Key Findings (based on BPR1J-340):** The related inhibitor BPR1J-340 potently induces apoptosis, as evidenced by the cleavage of caspase-3 and its substrate PARP, confirming the activation of the intrinsic apoptosis pathway [1].
- **Experimental Approach:** Western blot analysis is a robust method for detecting these apoptotic markers and validating the mechanism of action of targeted anti-cancer drugs.

Future Research and Protocol Refinement

To fully complete this application note, the following specific information for **BPR1J-097** would be required:

- The exact **IC₅₀** and **GC₅₀** values for **BPR1J-097**.
- The **optimal treatment time and concentration** for observing maximal apoptosis in various cell models.
- Data from **additional assays** (e.g., MTS cell viability assays, flow cytometry with Annexin V/propidium iodide staining) to complement the western blot findings.

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